3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride
Description
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride is a pyrrolidine derivative featuring a complex ether side chain. The compound’s structure includes a pyrrolidine ring substituted with a methyl group linked to a 2-(allyloxy)ethoxy moiety. For instance, describes the use of allyloxy-containing intermediates in the synthesis of Pacritinib hydrochloride, highlighting the role of allyl ether groups in constructing complex pharmacophores .
The allyl group introduces reactivity suitable for further functionalization, such as thiol-ene click chemistry or polymerization, while the ethoxy spacer may improve solubility in polar solvents .
Properties
IUPAC Name |
3-(2-prop-2-enoxyethoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-2-5-12-6-7-13-9-10-3-4-11-8-10;/h2,10-11H,1,3-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFZZKXWCKDRLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Alkylation of pyrrolidine with an appropriate allyl-containing precursor to introduce the allyloxy group.
- Ether formation to incorporate the ethoxy linker.
- Salt formation by treatment with hydrochloric acid to yield the hydrochloride salt.
The process requires careful control of reaction conditions such as temperature, solvent choice, and reagent stoichiometry to optimize yield and purity.
Detailed Synthetic Routes
Alkylation and Ether Formation
A representative synthetic route involves the reaction of pyrrolidine with allyl bromide or allyl chloride in the presence of a base to form the allyloxy-substituted intermediate. This intermediate is then reacted with 2-(allyloxy)ethanol or 2-(allyloxy)ethyl derivatives under basic conditions to form the ethoxy linkage.
For example, a related synthesis described in the literature for similar allyloxy-ethoxy substituted compounds proceeds as follows:
Step 1: Preparation of 3-(chloromethyl)-2,4,6-trimethylbenzoic acid esterified with 2-(allyloxy)ethanol using potassium hydroxide in excess 2-(allyloxy)ethanol as solvent at 70 °C, yielding the allyloxy-ethoxy ester intermediate in 62% yield after recrystallization.
Step 2: Subsequent reactions involve coupling with nucleophiles or amines to introduce the pyrrolidine moiety or related amines, often employing reductive amination or Mitsunobu reactions for regio- and stereoselective substitution.
Though this example is for a benzoic acid derivative, the chemistry of allyloxy-ethoxy substituents and their incorporation via nucleophilic substitution and esterification is analogous to the preparation of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride.
Reductive Amination Approach
Another common approach to introduce the pyrrolidine ring involves:
- Oxidation of an intermediate alcohol to an aldehyde (e.g., by Swern oxidation).
- Reductive amination of the aldehyde with pyrrolidine or substituted amines using reducing agents such as sodium triacetoxyborohydride or sodium borohydride.
This method allows for the formation of cis and trans isomers, which can be separated by chromatography. The choice of catalyst and reducing agent influences the isomer ratio and overall yield.
Formation of Hydrochloride Salt
The free base form of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or dichloromethane. This step improves the compound’s stability, solubility, and handling properties.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes | Yield/Outcome |
|---|---|---|---|
| Alkylation | Pyrrolidine + Allyl chloride/bromide + base | Solvents: dichloromethane, ethanol; temperature control necessary | High yield of allyloxy intermediate |
| Ether formation | 2-(Allyloxy)ethanol + base (KOH) at 70 °C | Excess 2-(allyloxy)ethanol as solvent; workup involves acidification and extraction | ~62% yield (for related esters) |
| Oxidation | Swern oxidation of alcohol to aldehyde | Mild conditions to avoid side reactions | High yield aldehyde intermediate |
| Reductive amination | Aldehyde + pyrrolidine + NaBH(OAc)3 or NaBH4 | Catalyst choice affects cis/trans ratio | Up to 95% cis isomer with NaBH(OAc)3 |
| Salt formation | Treatment with HCl in ethanol or DCM | Produces hydrochloride salt for stability | High purity salt obtained |
Isomer Considerations
The preparation often yields cis and trans isomers of the substituted pyrrolidine. The ratio is influenced by:
- Choice of reducing agent (e.g., sodium triacetoxyborohydride favors cis isomer at 95:5 ratio).
- Catalyst used in hydrogenation steps (e.g., platinum oxide changes cis:trans ratio to 55:45).
- Reaction conditions such as temperature and solvent.
Separation of these isomers is typically achieved by silica gel column chromatography and characterized by NMR spectroscopy.
Analytical Characterization
The final compound and intermediates are characterized by:
- NMR Spectroscopy: To distinguish cis/trans isomers and confirm substitution patterns.
- Mass Spectrometry: To confirm molecular weight.
- IR Spectroscopy: To identify functional groups such as NH, C=O, and C-O.
- Melting Point Determination: For purity assessment of the hydrochloride salt.
- Chromatography: For purification and isomer separation.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|
| Alkylation of pyrrolidine | Pyrrolidine, allyl chloride, base | Allyloxy intermediate formation |
| Ether linkage formation | 2-(Allyloxy)ethanol, KOH, 70 °C | Ethoxy group introduced, ~62% yield |
| Oxidation to aldehyde | Swern oxidation | Aldehyde intermediate |
| Reductive amination | Aldehyde + pyrrolidine + NaBH(OAc)3 | Cis/trans isomers formed, high yield |
| Salt formation | HCl in ethanol or dichloromethane | Hydrochloride salt, improved stability |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allyloxy-ethoxy side chain undergoes nucleophilic substitution under basic conditions. Key reactions include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields quaternary ammonium derivatives .
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Arylation : Palladium-catalyzed Suzuki-Miyaura coupling with arylboronic acids introduces aromatic groups at the allyl position .
Table 1: Substitution Reactions and Outcomes
Oxidation Reactions
The allyl group is susceptible to oxidation:
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Epoxidation : Treatment with m-CPBA in CH₂Cl₂ generates an epoxide at the allyl double bond .
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Dihydroxylation : OsO₄/NaIO₄ cleaves the allyl group to form a carboxylic acid .
Mechanistic Insight :
Epoxidation proceeds via electrophilic addition, while dihydroxylation follows a syn-dihydroxylation mechanism .
Elimination Reactions
Under strong bases (e.g., LDA or KOtBu), the compound undergoes β-elimination to form conjugated dienes:
Reductive Transformations
The hydrochloride salt participates in reductive amination and hydrogenolysis:
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Catalytic Hydrogenation : H₂/Pd-C reduces the allyl group to a propyl chain .
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Borch Reduction : NaBH₃CN with aldehydes forms secondary amines .
Table 2: Reductive Reactions
| Reduction Type | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Hydrogenation | 10% Pd/C, H₂, MeOH, RT | Saturated propyl derivative | 92% | |
| Reductive Amination | RCHO, NaBH₃CN, MeOH, 0°C | N-Alkylated pyrrolidine | 85% |
Acid-Base Reactivity
The pyrrolidine nitrogen (pKa ≈ 11) undergoes protonation/deprotonation, influencing reaction pathways:
-
Deprotonation : Strong bases (e.g., LHMDS) deprotonate the nitrogen, enabling alkylation or arylation .
-
Salt Formation : Reacts with carboxylic acids to form ionic liquids .
Stability and Side Reactions
-
Hydrolysis : The ether linkage resists hydrolysis under acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions .
-
Thermal Decomposition : Degrades above 200°C, releasing HCl and forming pyrrolidine oligomers .
Synthetic Utility in Drug Discovery
This compound serves as a chiral building block for:
Scientific Research Applications
Reaction Conditions
Common solvents used include dichloromethane or ethanol, with temperature control necessary for optimizing yield and purity.
Applications in Scientific Research
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride has diverse applications across various fields:
Organic Chemistry
- Reagent in Synthesis : Employed as a reagent in organic synthesis, particularly in the preparation of other complex molecules.
- Catalysis : Utilized in catalytic processes due to its ability to facilitate various chemical transformations.
Biological Research
- Biological Activity Investigation : Explored for potential interactions with biomolecules, including enzymes and receptors.
- Therapeutic Potential : Investigated for its possible role in treating diseases, particularly those involving enzyme inhibition (e.g., prolyl oligopeptidase, which is implicated in cognitive disorders) .
Pharmacology
- Antioxidant and Anti-inflammatory Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds may exhibit antioxidant properties and can inhibit inflammatory responses .
- Anticonvulsant Properties : Certain structural analogs have shown promise in animal models for anticonvulsant activity, indicating potential for neurological applications .
Industrial Applications
- Specialty Chemicals Production : Used in the synthesis of specialty chemicals and materials, contributing to advancements in material science.
Comparative Analysis with Related Compounds
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| 3-[(Methoxy)methyl]pyrrolidine hydrochloride | Contains a methoxy group | Affects reactivity and applications |
| 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride | Contains both allyloxy and ethoxy groups | Used as a chiral auxiliary in asymmetric synthesis |
| 3-{[2-(Ethoxy)methyl]pyrrolidine hydrochloride | Ethoxy instead of allyloxy | Variation in reactivity |
| 3-{[2-(Allyloxy)ethoxy]methyl}piperidine hydrochloride | Piperidine ring structure | Different nitrogen heterocycle |
This table highlights the structural diversity among pyrrolidine derivatives while emphasizing the unique combination of functional groups present in 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride.
Research has indicated that compounds similar to 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride may possess significant biological activity. For example:
- A study on pyrrolidine derivatives demonstrated their ability to neutralize free radicals, suggesting antioxidant potential.
- In vitro assays showed that certain analogs could effectively inhibit inflammatory responses, indicating their therapeutic viability .
Enzyme Interaction Studies
Further investigations into enzyme interactions have revealed that this compound may bind effectively to enzymes involved in proline metabolism. Techniques such as surface plasmon resonance (SPR) are employed to analyze these interactions, providing insights into reaction kinetics and binding affinities .
Mechanism of Action
The mechanism of action of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-(Allyloxy)pyrrolidine Hydrochloride (C₇H₁₄ClNO)
- Substituent : Simple allyloxy group.
- Molecular Weight : 163.65 g/mol.
- Solubility : Soluble in water and organic solvents.
- Applications : Intermediate for drugs, dyes, and polymers.
- Key Difference : Lacks the ethoxy spacer and methyl linkage, resulting in lower molecular weight and reduced steric hindrance .
3-[(2-Methylbenzyl)oxy]pyrrolidine Hydrochloride (C₁₂H₁₈ClNO)
- Substituent : Aromatic 2-methylbenzyl group.
- Molecular Weight : 227.73 g/mol.
- Applications : Likely used in drug discovery due to aromatic interactions.
3-{[2-(tert-Butyl)-4-methylphenoxy]-methyl}pyrrolidine Hydrochloride
3-(3-Methoxypropoxy)pyrrolidine Hydrochloride (C₁₁H₂₂ClNO₂)
- Substituent : Methoxypropoxy chain.
- Molecular Weight : 235.75 g/mol.
Reactivity and Stability
- Allyl Group Reactivity : The allyloxy group in the target compound offers sites for electrophilic addition or oxidation, unlike methoxy or benzyloxy substituents. This reactivity is advantageous in synthetic chemistry but necessitates careful storage to avoid degradation (e.g., polymerization) .
- Ether Linkage Stability: Ethoxy spacers are generally resistant to hydrolysis under physiological conditions, whereas ester-linked analogs (e.g., ’s Tinoridine Hydrochloride) are more prone to enzymatic cleavage .
Data Table: Comparison with Key Analogs
Biological Activity
3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
The biological activity of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride primarily involves its interaction with various biological targets. It has been noted for its ability to act as an inhibitor of specific enzymes and receptors, which are crucial in various physiological processes.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases, similar to other pyrrolidine derivatives. For instance, compounds with structural similarities have shown efficacy in inhibiting LRRK2 kinase activity, which is implicated in Parkinson's disease treatment .
- Receptor Modulation : The compound may also function as a modulator of neurotransmitter receptors, potentially influencing pathways related to serotonin and dopamine signaling. This is crucial for developing treatments for mood disorders and neurodegenerative diseases.
Pharmacological Profile
The pharmacological profile of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride indicates several promising therapeutic effects:
- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties by reducing oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .
- Antidepressant Activity : The modulation of serotonin receptors could position this compound as a candidate for antidepressant therapies, as alterations in serotonin signaling are often linked to mood disorders.
- Anti-inflammatory Properties : Some studies indicate that pyrrolidine derivatives can exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation.
Research Findings
Recent studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride:
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
Several case studies have highlighted the therapeutic potential of pyrrolidine-based compounds:
- Neuroprotection in Animal Models : In a rabbit model for cerebral palsy, similar compounds were found to prevent hypoxia-induced neuronal death and improve outcomes without affecting blood pressure regulation .
- Kinase Inhibition for Neurodegenerative Diseases : A study on LRRK2 inhibitors demonstrated significant reductions in phosphorylation levels associated with neurodegeneration, indicating a pathway through which 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride could exert protective effects in the CNS .
Q & A
Q. What are the optimal synthetic routes for 3-{[2-(Allyloxy)ethoxy]methyl}pyrrolidine hydrochloride, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis of structurally related pyrrolidine derivatives (e.g., 2-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride) involves multi-step reactions in dichloromethane with sodium hydroxide, followed by purification via column chromatography . Key steps include:
- Alkylation : Introducing the allyloxyethoxy group via nucleophilic substitution.
- Cyclization : Formation of the pyrrolidine ring under controlled pH and temperature.
- Hydrochloride Salt Formation : Acidification with HCl to precipitate the final product.
Standardization requires iterative optimization of solvent polarity, reaction time, and stoichiometry, supported by computational reaction path searches to narrow experimental parameters .
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Confirm purity (>95%) using reverse-phase chromatography with UV detection .
- NMR Spectroscopy : Assign peaks to verify allyloxyethoxy substitution (e.g., δ 5.8–5.2 ppm for allyl protons) and pyrrolidine ring integrity .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion for C₁₁H₂₀ClNO₃).
Cross-referencing with databases like PubChem ensures structural accuracy .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Adhere to GHS hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and implement:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods during synthesis to avoid inhalation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reaction pathways, while molecular docking identifies potential binding motifs. For example:
- Reaction Path Searches : Optimize allyloxyethoxy group orientation to minimize steric hindrance .
- Solvent Effects : Simulate solvation free energy to select solvents that stabilize intermediates .
Experimental validation via SAR studies can prioritize derivatives for biological testing .
Q. How to resolve contradictions in reaction yields reported across different synthetic methods?
- Methodological Answer : Analyze variables such as:
- Catalyst Efficiency : Compare palladium-catalyzed vs. base-mediated alkylation .
- Temperature Gradients : Thermal stability of intermediates (e.g., allyl ethers degrade >80°C).
Use Design of Experiments (DoE) to statistically isolate critical factors (e.g., pH, solvent polarity) .
Q. What advanced analytical techniques are suited for studying degradation products or impurities?
- Methodological Answer :
- LC-MS/MS : Detect trace impurities (e.g., hydrolyzed allyl groups) with high sensitivity .
- X-ray Crystallography : Resolve stereochemical ambiguities in the pyrrolidine ring .
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles for storage stability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
